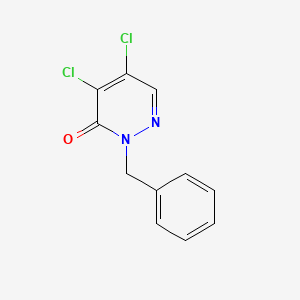

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

Übersicht

Beschreibung

EcDsbB-IN-9 ist ein potenter Inhibitor des Disulfidbrücken-bildenden Enzyms DsbB in Escherichia coli. Diese Verbindung hat eine signifikante Wirksamkeit bei der Hemmung der Aktivität von DsbB gezeigt, mit einem IC50-Wert von 1,7 μM und einem Ki-Wert von 46 nM . EcDsbB-IN-9 wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Mechanismen der Disulfidbrückenbildung und ihre Rolle bei der bakteriellen Pathogenität zu untersuchen.

Präparationsmethoden

Die Synthese von EcDsbB-IN-9 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von EcDsbB-IN-9 wird durch eine Reihe von Kondensationsreaktionen synthetisiert.

Einführung von funktionellen Gruppen: Spezifische funktionelle Gruppen werden durch Substitutionsreaktionen in die Kernstruktur eingeführt.

Vorbereitungsmethoden

The synthesis of EcDsbB-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of EcDsbB-IN-9 is synthesized through a series of condensation reactions.

Introduction of functional groups: Specific functional groups are introduced to the core structure through substitution reactions.

Purification: The final compound is purified using techniques such as column chromatography to achieve a purity of ≥97.0%.

Analyse Chemischer Reaktionen

EcDsbB-IN-9 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können EcDsbB-IN-9 in seine reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Verbindung einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

One of the primary applications of 2-benzyl-4,5-dichloropyridazin-3(2H)-one is as an acyl source in the synthesis of carboxylic acid anhydrides and in the esterification of alcohols. This compound can participate in various chemical reactions due to its electrophilic nature, making it a versatile building block in organic synthesis .

Key Reactions

- Esterification : The compound can react with alcohols to form esters without the need for catalysts, showcasing its utility in green chemistry .

- Nucleophilic Substitution : It can undergo nucleophilic substitutions, which are essential for synthesizing more complex organic molecules .

Biological Applications

The biological activity of this compound has been a focus of research due to its potential therapeutic properties. Studies have indicated that derivatives of pyridazinones exhibit various biological activities such as:

- Anticancer Activity : Compounds derived from this structure have shown promise in sensitizing cancer cells to chemotherapeutic agents like doxorubicin. For instance, one study highlighted a derivative with high potency against breast cancer cells, indicating its potential as a lead compound for cancer therapy .

- Anti-inflammatory Properties : The compound's structural attributes may contribute to anti-inflammatory effects, making it a candidate for further pharmacological studies.

Anticancer Activity

A study published in Nature demonstrated that a derivative of this compound (referred to as BZ1) exhibited high affinity for bromodomains involved in epigenetic regulation. This compound was shown to enhance the cytotoxic effects of doxorubicin on breast cancer cells while being well-tolerated by normal cells. The research emphasized the specificity of BZ1 towards certain cancer cell lines, suggesting its potential as a targeted therapeutic agent .

Esterification Studies

Research conducted on the aminolysis of 2-acyl-4,5-dichloropyridazin-3(2H)-ones revealed that these compounds could effectively catalyze esterifications without additional catalysts. This finding is significant for developing more sustainable synthetic methodologies in organic chemistry .

Wirkmechanismus

EcDsbB-IN-9 exerts its effects by inhibiting the activity of the disulfide bond forming enzyme DsbB in Escherichia coli. The inhibition of DsbB prevents the formation of disulfide bonds in bacterial proteins, which are essential for the proper folding and function of these proteins. This disruption of protein folding leads to the accumulation of misfolded proteins, ultimately impairing bacterial growth and survival .

Vergleich Mit ähnlichen Verbindungen

EcDsbB-IN-9 ist einzigartig in seiner hohen Potenz und Spezifität für die Hemmung von DsbB in Escherichia coli. Ähnliche Verbindungen umfassen:

EcDsbB-IN-1: Ein weiterer Inhibitor von DsbB mit geringerer Potenz im Vergleich zu EcDsbB-IN-9.

EcDsbB-IN-2: Eine Verbindung mit ähnlicher inhibitorischer Aktivität, aber unterschiedlicher chemischer Struktur.

EcDsbB-IN-3: Ein Inhibitor mit breiterer Spezifität, der mehrere Disulfidbrücken-bildende Enzyme angreift.

EcDsbB-IN-9 zeichnet sich durch seine hohe Spezifität und Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Disulfidbrückenbildung und die Entwicklung neuer Antibiotika macht.

Biologische Aktivität

2-Benzyl-4,5-dichloropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.1 g/mol. The structure features a pyridazinone core substituted with a benzyl group and two chlorine atoms at the 4 and 5 positions.

Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.1 g/mol |

| CAS Number | 932-22-9 |

| PubChem CID | 722438 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound has anticancer properties . In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis and inhibit cell proliferation, possibly through the modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging between 10 µM to 20 µM for different cell lines .

- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes involved in tumor growth .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis; inhibits proliferation in various cancer cell lines |

| Mechanism Insights | Potential binding to key enzymes; modulation of signaling pathways |

Eigenschaften

IUPAC Name |

2-benzyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHBQZQCDCTOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352294 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41933-33-9 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.